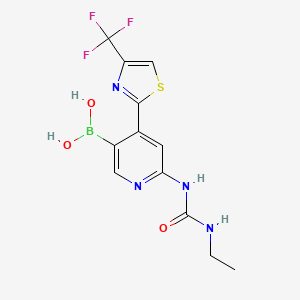

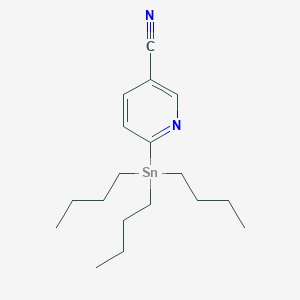

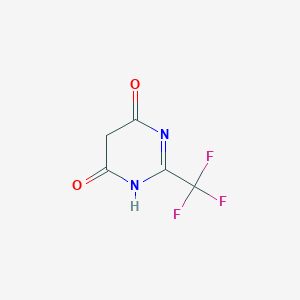

![molecular formula C48H35N3 B1509127 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole CAS No. 885665-26-9](/img/structure/B1509127.png)

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole

Übersicht

Beschreibung

The compound “3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole” is complex. It is likely to involve a carbazole core with diphenylamino groups attached at the 3 and 6 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole and its derivatives have been extensively researched in the context of Organic Light Emitting Diodes (OLEDs). Studies have shown that molecules such as 4-N-[4-(9-phenylcarbazole)]-3,5-bis(4-diphenylamine)phenyl-4H-1,2,4-triazole and similar compounds exhibit deep-blue emission, making them suitable for OLED applications. The formation of singlet states in these compounds is higher than expected from simple spin statistics, suggesting efficient electroluminescence properties (Obolda et al., 2016).

Optoelectronic Properties

The optoelectronic properties of carbazole derivatives have been studied, revealing their potential in various electronic and optical applications. For instance, the synthesis and characterization of novel carbazole derivatives have been conducted to understand their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry properties. These studies are crucial in assessing the suitability of such compounds for optoelectronic devices (Gao Xi-cun, 2010).

Solar Energy and Photovoltaic Applications

Carbazole-based compounds are also being explored for their potential in solar energy and photovoltaic applications. For example, donor/acceptor carbazole copolymers have been created with specific molecular structures to absorb light up to 1200 nm. These polymers show promise in photovoltaic cells, demonstrating decent power conversion efficiency and open-circuit voltage under white light illumination (Hunan Yi et al., 2008).

Electrochromic Applications

Another application of 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole derivatives is in the field of electrochromics. Research has been conducted on polymers derived from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. These materials exhibit reversible electrochemical oxidation processes and strong color changes upon electro-oxidation, making them suitable for electrochromic devices (S. Hsiao and Jhong-Syuan Han, 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-diphenyl-4-[6-[4-(N-phenylanilino)phenyl]-9H-carbazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H35N3/c1-5-13-39(14-6-1)50(40-15-7-2-8-16-40)43-27-21-35(22-28-43)37-25-31-47-45(33-37)46-34-38(26-32-48(46)49-47)36-23-29-44(30-24-36)51(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34,49H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMRGWMPOKQYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731499 | |

| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole | |

CAS RN |

885665-26-9 | |

| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

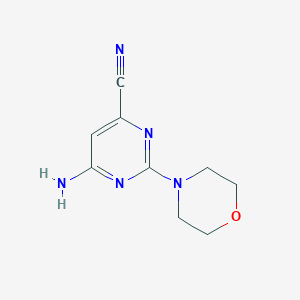

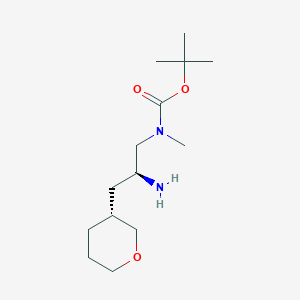

![1-[9-Ethyl-6-[2-methyl-4-[(tetrahydro-2-furanyl)methoxy]benzoyl]-9H-carbazol-3-yl]-1-(O-acetyloxime)ethanone](/img/structure/B1509120.png)

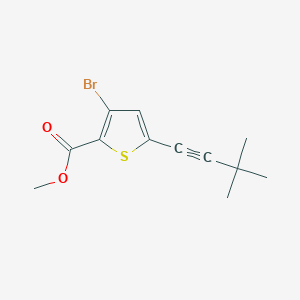

![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)

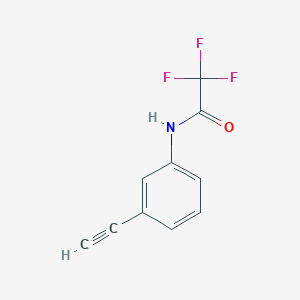

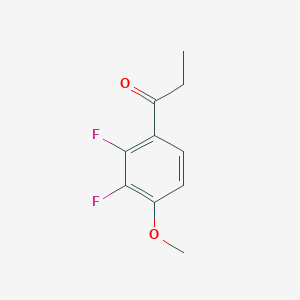

![6-chloro-7-fluoro-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1509153.png)